RGDV vs. RGEV: In Vivo Antithrombotic Efficacy in a Baboon Thrombosis Model
In a baboon arteriovenous shunt model of thrombosis (collagen substrate, shear rate 100 s⁻¹), locally infused RGDV at 100 µM reduced platelet and fibrin deposition by >80% at 40 minutes (P < 0.01). In contrast, the control peptide RGEV (Arg-Gly-Glu-Val) at the same 100 µM dose showed no antithrombotic activity [1]. This establishes RGDV's specific, sequence-dependent antithrombotic effect in a primate model.
| Evidence Dimension | In vivo antithrombotic activity |
|---|---|
| Target Compound Data | >80% reduction in platelet/fibrin deposition (100 µM, 40 min) |
| Comparator Or Baseline | RGEV (100 µM): no antithrombotic activity |
| Quantified Difference | Complete functional divergence; RGEV inactive vs. RGDV >80% inhibition |
| Conditions | Baboon femoral AV shunt with collagen-coated segment, 100 s⁻¹ shear rate |
Why This Matters
This data confirms that the aspartic acid (D) residue in the RGD motif is essential for antithrombotic activity, making RGDV a validated tool for thrombosis research, whereas RGEV serves as an appropriate negative control.
- [1] Cadroy Y, Houghten RA, Hanson SR. RGDV peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model. J Clin Invest. 1989;84(3):939-944. View Source
